Camphene

Catalog No.
S581696
CAS No.
79-92-5
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camphene

CAS Number

79-92-5

Product Name

Camphene

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3

InChI Key

CRPUJAZIXJMDBK-UHFFFAOYSA-N

SMILES

CC1(C2CCC(C2)C1=C)C

Solubility

In water, 4.6 mg/L at 25 °C
In water, 4.2 mg/L
Soluble in ether; slightly soluble in alcohol
Solubility in water, g/100ml at 20 °C: 0.0004 (very poor)
Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane; (±)-Camphene; 2,2-Dimethyl-3-methylenenorbornane; 2-Methylene-3,3-dimethylbicyclo[2.2.1]heptane; 3,3-Dimethyl-2-methylenenorbornane; 3,3-Dimethyl-2-methylenenorcamphane; NSC 4165; YS Camphene; dl-Camphen

Canonical SMILES

CC1(C2CCC(C2)C1=C)C

Potential Cholesterol-Lowering Effects:

Studies suggest that camphene might possess properties that contribute to lowering cholesterol levels. Research on rats indicates that camphene administration led to a decrease in total cholesterol, LDL cholesterol, and triglycerides. The mechanism behind this potential effect is still under investigation, but it appears to differ from that of statins, a common class of cholesterol-lowering drugs [].

Exploring Muscle Function and Atrophy:

Scientific research is exploring the potential role of camphene in muscle function and preventing muscle atrophy. Studies on cells and rats suggest that camphene might help regulate factors involved in muscle breakdown and oxidative stress, potentially contributing to maintaining muscle mass [].

Development of Materials:

Camphene shows promise in material science research. Its properties make it a potential candidate for developing superhydrophobic and absorbent microporous foams. These foams have various potential applications, including filtration and oil absorption [].

Camphene is a bicyclic organic compound classified as a monoterpene, with the molecular formula C10H16 and a molecular weight of approximately 136.23 g/mol. It is characterized by its flammable, colorless appearance and pungent odor. Camphene is a minor constituent found in various essential oils, including turpentine, cypress oil, camphor oil, citronella oil, and ginger oil. Its unique structure contributes to its distinct aroma and flavor properties, making it valuable in the fragrance and food industries .

, particularly oxidation processes that lead to the formation of secondary organic aerosols (SOA) in the atmosphere. When camphene is emitted into the atmosphere, it reacts with oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3). These reactions can lead to the generation of lower volatility products and contribute to SOA mass yield .

The oxidation of camphene primarily involves:

  • Hydroxyl radical reactions: Camphene reacts with hydroxyl radicals, leading to various degradation products.
  • Ozonolysis: This reaction involves the addition of ozone across double bonds, resulting in carbonyl compounds.
  • Autoxidation: The formation of hydroperoxide functionalities through intramolecular hydrogen abstraction occurs, which can further react with oxygen to form new radicals .

Camphene can be synthesized through several methods:

  • Isomerization of alpha-pinene: This is the most common industrial method where alpha-pinene is converted into camphene using solid acid catalysts such as titanium dioxide .
  • Biosynthesis: In nature, camphene is biosynthesized from linalyl pyrophosphate through a series of carbocationic intermediates. This pathway highlights its natural occurrence in essential oils .

Camphene has diverse applications across various industries:

  • Fragrance industry: It is used as a fragrance additive due to its pleasant aroma.
  • Food industry: Camphene serves as a flavoring agent in food products.
  • Chemical synthesis: It acts as an intermediate in the production of other chemicals, including isobornyl acetate .

Research on camphene's interactions primarily focuses on its atmospheric chemistry and biological interactions. Studies have examined its degradation pathways when interacting with hydroxyl radicals and ozone, revealing insights into its environmental impact and atmospheric lifetime. Additionally, investigations into its biological interactions have highlighted its potential antimicrobial and anti-inflammatory properties .

Camphene shares structural similarities with several other monoterpenes. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
Alpha-pineneC10H16More abundant; used as a precursor for camphene
Beta-pineneC10H16Different stereochemistry; also found in essential oils
LimoneneC10H16Distinct citrus aroma; widely used in cleaning products
MyrceneC10H16Found in hops; known for its role in beer flavoring
TerpinoleneC10H16Known for its floral aroma; used in fragrances

Camphene's unique bicyclic structure differentiates it from these other compounds, contributing to its specific applications in fragrance and flavoring industries while also influencing its chemical reactivity and biological activity .

Terpene Precursor Utilization in Camphene Formation

Camphene biosynthesis begins with the universal monoterpene precursor geranyl diphosphate (GPP), a $$ \text{C}_{10} $$ isoprenoid derived from the methylerythritol phosphate (MEP) pathway in plastids. GPP undergoes isomerization to linalyl diphosphate (LPP) via a protonation-deprotonation mechanism, forming a tertiary allylic carbocation intermediate. This step is catalyzed by monoterpene synthases, which stabilize the transition state through aromatic residues (e.g., Phe77 in bacterial enzymes).

The cyclization of LPP proceeds through a multi-step carbocation cascade:

  • Ionization: LPP releases diphosphate, generating a resonantly stabilized carbocation.
  • Cyclization: The carbocation undergoes a 1,2-hydride shift, forming a bicyclic intermediate.
  • Termination: Deprotonation yields camphene, while alternative hydride shifts or rearrangements produce related monoterpenes like α-pinene.

Industrial Synthesis: Camphene is commercially produced via acid-catalyzed isomerization of α-pinene, leveraging titanium dioxide ($$ \text{TiO}_2 $$) or heterogeneous catalysts to achieve high yields.

Table 1: Key Precursors and Intermediates in Camphene Biosynthesis

PrecursorEnzyme InvolvedIntermediateProduct
Geranyl diphosphateLinalyl diphosphate synthaseLinalyl diphosphateCamphene
Linalyl diphosphateCamphene synthaseα-Terpinyl cationCamphene

Enzymatic Regulation: (+)-Camphene Synthase Function and Specificity

The stereospecific formation of camphene is governed by (+)-camphene synthase (EC 4.2.3.116), a class I terpene synthase found in Salvia officinalis (sage). This enzyme catalyzes the conversion of GPP to a 1:1 mixture of (+)-camphene and (+)-α-pinene, with trace amounts of limonene and myrcene. Key features include:

  • Cofactor Dependence: Requires $$ \text{Mg}^{2+} $$ for structural stabilization, though $$ \text{Mn}^{2+} $$ can partially substitute.
  • Stereochemical Control: The enzyme’s active site discriminates between (3R)- and (3S)-LPP enantiomers. Cyclase I preferentially binds (3R)-LPP, while cyclase II (EC 4.2.3.117) in Abies grandis favors (3S)-LPP to produce (-)-camphene.
  • Catalytic Residues: Phe77 in bacterial cineole synthase (bCinS) stabilizes carbocations via cation-π interactions, directing cyclization toward camphene rather than acyclic products.

Structural Insights: X-ray crystallography of bacterial monoterpene synthases reveals a conserved α-helical fold with a hydrophobic active site pocket. Mutations at Phe295 (bLinS) or Ala301 (bCinS) alter product specificity, underscoring the role of steric constraints in guiding carbocation fate.

Table 2: Comparative Properties of Camphene Synthases

Property(+)-Camphene Synthase (EC 4.2.3.116)(-)-Camphene Synthase (EC 4.2.3.117)
OrganismSalvia officinalis (sage)Abies grandis (grand fir)
Major Product(+)-Camphene, (+)-α-pinene(-)-Camphene
Cofactor Preference$$ \text{Mg}^{2+} $$$$ \text{Mg}^{2+} $$
Enantiomeric Specificity(3R)-Linalyl diphosphate(3S)-Linalyl diphosphate

Carbocation Intermediates in Monoterpene Cyclization Pathways

The cyclization of LPP proceeds through a series of carbocation intermediates, each stabilized by enzyme active sites:

  • Initial Carbocation: Formed after diphosphate departure, this intermediate undergoes a 1,3-hydride shift to generate a terpinyl cation.
  • Bicyclic Intermediate: Further cyclization forms a pinyl cation, which rearranges to a bornyl cation in alternative pathways.
  • Termination: Deprotonation at specific carbons yields camphene, while water capture produces alcohols like borneol.

Computational Evidence: Molecular dynamics simulations show that Phe77 in bCinS lowers the activation energy for α-terpinyl cation formation by 15 kcal/mol, favoring camphene over limonene. Similarly, isotopic labeling studies confirm that proton elimination during cyclization is stereospecific, with anti-periplanar geometry dictating product configuration.

α-Pinene Isomerization Mechanisms and Catalyst Development

The isomerization of α-pinene to camphene is a carbocation-mediated process driven by acid catalysts. Brønsted and Lewis acid sites facilitate protonation of α-pinene’s double bond, forming a tertiary carbocation intermediate that undergoes structural rearrangements. Key intermediates include bornyl and fenchyl cations, with camphene emerging as the dominant product under optimized conditions [1] [2].

Recent catalyst development has focused on enhancing acidity and pore structure to improve selectivity. Hierarchical zeolites and mesoporous silica-alumina composites demonstrate superior performance due to their balanced acid-site distribution and reduced diffusion limitations [3]. For instance, hydrochloric acid-activated titanium dioxide nanopowder achieves 99% α-pinene conversion with 63.96% camphene selectivity by optimizing Brønsted acidity and surface area [1] [2]. Mechanistic studies reveal that prolonged reaction times favor camphene degradation to tricyclene, necessitating precise control over residence time and temperature [3].

Nanostructured Titanium Dioxide in Camphene Production

Nanostructured titanium dioxide (TiO₂) catalysts have emerged as pivotal materials for α-pinene isomerization due to their tunable acidity and thermal stability. Synthesis methods such as sol-gel and hydrothermal processing yield high-surface-area TiO₂ nanopowders, which are subsequently acid-activated to enhance catalytic activity [4].

Table 1: Performance of Acid-Activated TiO₂ Catalysts in α-Pinene Isomerization

Catalyst TypeAcid TreatmentSurface Area (m²/g)Conversion (%)Camphene Selectivity (%)
TiO₂ NanopowderHCl1529963.96
TiO₂ PowderH₂SO₄988548.2
H₂TiO₃ PowderHNO₃757234.5

Data derived from [1] [2] [4]

Hydrochloric acid activation introduces chloride ions that modulate Lewis acidity, while sulfuric acid treatment generates sulfonic groups that enhance Brønsted acid sites [1] [4]. Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirms that crystallite size (≈17 nm) and anatase-phase purity critically influence catalytic longevity [4]. Furthermore, pyridine-infrared spectroscopy (Py-IR) quantifies acid-site density, correlating higher Brønsted acidity with improved camphene yields [2].

Natural Zeolite Catalysis for Selective Camphene Generation

Natural zeolites, particularly clinoptilolite, have gained traction as sustainable catalysts for camphene synthesis. Acid-washing these aluminosilicates with sulfuric acid (0.01–2 M) removes exchangeable cations, increasing framework acidity and hydrophobicity [3] [5].

Table 2: Camphene Selectivity Over Modified Natural Zeolites

Zeolite TypeAcid TreatmentReaction Time (min)Conversion (%)Camphene Selectivity (%)
Clinoptilolite1 M H₂SO₄410050
Mordenite0.5 M H₂SO₄159242
Chabazite2 M H₂SO₄308838

Data derived from [3] [5]

Dealumination during acid treatment creates mesopores that improve camphene diffusion, reducing byproduct formation. For example, sulfuric acid-treated clinoptilolite achieves complete α-pinene conversion in 4 minutes at 70°C, with 50% camphene selectivity [3]. Comparative studies show that zeolites outperform conventional TiO₂ catalysts in reaction speed but require careful control of hydrophobicity to prevent water adsorption, which poisons active sites [5].

Myocardial ischemia/reperfusion injury represents a critical pathophysiological process where camphene demonstrates profound cardioprotective properties through multiple interconnected mechanisms. Research utilizing ex vivo Langendorff perfusion models reveals that camphene pretreatment significantly reduces myocardial infarct size from 29.45% ± 4.44% in untreated ischemia/reperfusion conditions to 17.14% ± 1.53%, representing a substantial 42% reduction in tissue damage [4] [5].

The cardioprotective mechanism operates primarily through modulation of redox homeostasis. Camphene administration dramatically attenuates protein carbonylation levels, a hallmark of oxidative stress, reducing values from 4.98 ± 1.07 nmol/mg protein in ischemia/reperfusion injury to 2.52 ± 0.47 nmol/mg protein with pretreatment. Simultaneously, the critical glutathione system demonstrates restoration, with glutathione-to-glutathione disulfide ratios improving from 14.21 ± 1.09 to 21.35 ± 2.89, indicating enhanced cellular reducing capacity [4].

Mitochondrial function preservation represents another crucial cardioprotective mechanism. Citrate synthase activity, a marker of mitochondrial content and respiratory capacity, increases from 0.052 ± 0.01 U/μg protein in ischemia/reperfusion conditions to 0.176 ± 0.03 U/μg protein with camphene pretreatment, suggesting enhanced mitochondrial biogenesis or preservation [4]. This mitochondrial protection correlates with reduced lactate dehydrogenase release, decreasing from 13.81 ± 1.33 U/gr to 9.44 ± 0.54 U/gr, indicating diminished cardiomyocyte membrane damage [4].

The compound modulates key antioxidant enzymes through a coordinated response. Manganese superoxide dismutase activity, critically important for mitochondrial oxidative stress defense, demonstrates preservation with camphene treatment, maintaining activity at 0.48 ± 0.05 U/μg protein compared to the severely compromised 0.32 ± 0.03 U/μg protein observed in untreated ischemia/reperfusion [4]. Glutathione reductase activity shows enhancement from 6.38 ± 0.48 mU/mg protein to 8.71 ± 0.3 mU/mg protein, facilitating glutathione regeneration [4].

Remarkably, camphene exerts its protective effects while preventing the stress-induced upregulation of nuclear factor erythroid 2-related factor 2 and its downstream targets. Nuclear factor erythroid 2-related factor 2 messenger ribonucleic acid expression, elevated to 1.737 ± 0.24 in ischemia/reperfusion, returns to baseline levels (0.891 ± 0.1) with camphene pretreatment. This pattern extends to heme oxygenase-1, superoxide dismutase, and uncoupling protein 3 expression, suggesting that camphene prevents oxidative stress rather than merely responding to it [4].

Table 1: Cardiovascular Protection Parameters

ParameterControlIschemia/ReperfusionCamphene + I/R
Infarct SizeN/A29.45% ± 4.4417.14% ± 1.53
LDH ReleaseN/A13.81 ± 1.33 U/gr9.44 ± 0.54 U/gr
Protein Carbonylation1.61 ± 0.57 nmol/mg4.98 ± 1.07 nmol/mg2.52 ± 0.47 nmol/mg
GSH/GSSG Ratio34.33 ± 7.114.21 ± 1.0921.35 ± 2.89
Citrate Synthase Activity0.144 ± 0.001 U/μg0.052 ± 0.01 U/μg0.176 ± 0.03 U/μg

Antimicrobial Activity Against Gram-Positive and Gram-Negative Pathogens

Camphene exhibits broad-spectrum antimicrobial activity through both direct action and synergistic enhancement of conventional antibiotics. Camphene-based derivatives demonstrate particularly potent activity against clinically significant pathogens, with thiosemicarbazide and 4-hydroxy-thiosemicarbazone derivatives showing minimum inhibitory concentrations ranging from 1.9 to 31.2 μg/ml against Staphylococcus aureus and Enterococcus species, including multidrug-resistant isolates [6] [7].

The antimicrobial mechanism demonstrates selectivity for bacterial cells while maintaining low cytotoxicity to mammalian cells. Camphene derivatives exhibit bactericidal properties against reference strains of both Gram-positive pathogens, achieving synergistic effects when combined with oxacillin and vancomycin. This synergistic activity proves particularly valuable against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species [7].

Structural modifications significantly influence antimicrobial potency. Camphene-based quaternary ammonium compounds demonstrate optimal activity when containing 10-14 carbon atoms in the alkyl chain, with compound 4k showing exceptional broad-spectrum activity. This compound achieves minimum inhibitory concentrations of 0.242 μg/ml against Staphylococcus aureus and Bacillus subtilis, and 0.977 μg/ml against Escherichia coli and Klebsiella pneumoniae [8].

The relationship between lipophilicity and antimicrobial activity follows a defined pattern, with compounds exhibiting calculated logarithmic partition coefficients between 3 and 5 demonstrating optimal antimicrobial performance. Compounds with coefficients below 2 or above 6 show diminished activity, suggesting that membrane interaction requires specific physicochemical properties [8].

Silver-camphene complexes represent another innovative approach to antimicrobial application. These complexes demonstrate enhanced activity against Gram-negative bacteria compared to Gram-positive strains, with hydroxyl silver centers generally outperforming nitrate silver centers. The antimicrobial activity depends on the metal core composition and ligand characteristics, with camphor sulfonimine complexes showing superior activity to imine analogues [9].

Essential oils containing camphene as a major component exhibit broad antimicrobial spectra. Cinnamomum camphora essential oil demonstrates potent activity against diverse pathogens, including Chromobacterium violaceum, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations ranging from 2.5 to 10% volume per volume [10].

Table 2: Antimicrobial Activity Spectrum

Pathogen TypeCompoundMIC RangeSpecial Properties
S. aureusCamphene-TSC1.9-31.2 μg/mlSynergistic with oxacillin
Enterococcus spp.Camphene-4-OH-TSZ1.9-31.2 μg/mlActive against VRE
E. coliCompound 4k0.977 μg/mlBroad-spectrum activity
K. pneumoniaeCompound 4k0.242 μg/mlMost potent derivative

Anticancer Properties and Apoptosis Induction Pathways

Camphene demonstrates significant anticancer activity through induction of apoptosis via multiple mechanistic pathways, with particular efficacy against melanoma, breast cancer, and other malignancies. The compound primarily activates the intrinsic apoptotic pathway through endoplasmic reticulum stress induction, leading to calcium release and subsequent mitochondrial dysfunction [11] [12].

In melanoma models, camphene triggers apoptosis through a complex cascade initiated by endoplasmic reticulum stress. The compound induces calcium release from endoplasmic reticulum stores, accompanied by the release of high mobility group box 1 protein and calreticulin, established markers of immunogenic cell death. This calcium dysregulation leads to mitochondrial membrane potential loss and subsequent caspase-3 activation [11] [12].

The mechanistic pathway involves several critical steps. Endoplasmic reticulum stress activates calcium-dependent signaling cascades that compromise mitochondrial membrane integrity. This process results in cytochrome c release into the cytosol, forming the apoptosome complex with apoptotic protease activating factor-1 and procaspase-9, ultimately leading to caspase-3 activation and cellular demolition [11] [13] [14].

Camphene demonstrates in vivo antitumor efficacy in syngeneic melanoma models, significantly inhibiting subcutaneous tumor growth of highly aggressive B16F10-Nex2 melanoma cells. This in vivo activity supports the translational potential of camphene as an anticancer agent, particularly given its favorable safety profile compared to conventional chemotherapeutic agents [11].

In breast cancer models, camphene-based derivatives induce apoptosis through reactive oxygen species-mediated mitochondrial pathways. The compound causes cell cycle arrest at the G0/G1 phase and promotes apoptosis in a dose-dependent manner. Key molecular changes include upregulation of pro-apoptotic protein Bax, cytochrome c release, caspase-3 activation, and downregulation of anti-apoptotic protein Bcl-2 [15] [16].

The anticancer mechanism involves enhancement of cellular reactive oxygen species levels and loss of mitochondrial membrane potential. These changes activate the intrinsic apoptotic pathway while demonstrating selectivity for cancer cells over normal cells. Camphene-based compound 3f exhibits stronger anti-tumor activity comparable to etoposide while showing significantly lower cytotoxicity to normal GES-1 cells (IC₅₀ > 50 μM versus 8.89 μM for etoposide) [15] [16].

Table 3: Anticancer Activity Profile

Cancer TypeMechanismKey Molecular EventsSelectivity
MelanomaER stress → Ca²⁺ releaseHmgB1, calreticulin releaseHigh
Breast CancerROS-mediated apoptosisBax↑, Bcl-2↓, caspase-3↑Moderate
Multiple MyelomaMitochondrial dysfunctionMembrane potential lossModerate
Lung CancerCell cycle arrestG0/G1 phase arrestModerate

Antioxidant Defense Modulation in Redox Homeostasis

Camphene exerts profound effects on cellular antioxidant defense systems through modulation of key regulatory pathways and direct scavenging activities. The compound demonstrates particular efficacy in maintaining redox homeostasis under oxidative stress conditions, operating through both direct and indirect mechanisms [17] [18].

The nuclear factor erythroid 2-related factor 2 pathway represents a central target for camphene antioxidant activity. Under normal conditions, nuclear factor erythroid 2-related factor 2 remains sequestered in the cytoplasm by Kelch-like ECH-associated protein 1. During oxidative stress, cysteine residues in Kelch-like ECH-associated protein 1 undergo modification, leading to nuclear factor erythroid 2-related factor 2 release and nuclear translocation [19] [20] [21]. Camphene prevents the stress-induced upregulation of this pathway, suggesting direct radical scavenging activity that obviates the need for compensatory antioxidant enzyme induction [4].

Direct antioxidant activity includes scavenging of multiple reactive species. Camphene demonstrates significant activity against hydroxyl radicals, superoxide radicals, and other reactive oxygen species in various in vitro assays. The compound shows particular efficacy in thiobarbituric acid reactive substances and total radical-trapping antioxidant parameter assays, indicating broad-spectrum radical scavenging capability [18].

Cellular studies reveal that camphene protects against tert-butyl hydroperoxide-induced oxidative stress in rat alveolar macrophages. Treatment with camphene increases cell viability, enhances superoxide dismutase activity by 29%, increases glutathione content by 28-120%, and restores mitochondrial membrane potential. The compound significantly decreases lipid peroxidation and inhibits nitric oxide release and reactive oxygen species generation [17].

The ferroptosis inhibition mechanism represents another crucial aspect of camphene antioxidant activity. Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, can be effectively prevented by camphene treatment. The compound reduces glutathione peroxidase 4 upregulation and significantly decreases lipid peroxidation markers, particularly malondialdehyde levels, from 45.63 ± 2.19 μmoles/gr in ischemia/reperfusion conditions to 7.49 ± 1.88 μmoles/gr with treatment [4].

Mitochondrial antioxidant systems receive particular support from camphene. The compound maintains manganese superoxide dismutase activity, the primary mitochondrial antioxidant enzyme responsible for superoxide radical detoxification. This preservation of mitochondrial antioxidant capacity correlates with maintenance of citrate synthase activity and overall mitochondrial respiratory function [4].

The glutathione system, arguably the most important cellular antioxidant network, shows significant enhancement with camphene treatment. Glutathione reductase activity increases substantially, facilitating the regeneration of reduced glutathione from its oxidized form. This enhancement maintains the critical glutathione-to-glutathione disulfide ratio necessary for optimal cellular reducing capacity [4] [17].

Table 4: Antioxidant Defense Modulation

System ComponentNormal FunctionCamphene EffectPhysiological Impact
Nrf2 PathwayStress response regulationPrevents upregulationMaintained homeostasis
GSH/GSSG SystemCellular reducing capacityEnhances ratioImproved redox status
Mitochondrial SODSuperoxide scavengingPreserves activityOrganelle protection
CatalaseH₂O₂ decompositionMaintains functionROS detoxification
FerroptosisIron-dependent deathInhibits processCell survival

Physical Description

Camphene appears as a colorless to white crystalline solid with an insipid camphor-like odor. Dust and crystals are irritants to the eyes, nose and throat. Emits flammable vapors when heated. Emits acrid smoke and irritating fumes at high temperature. Used for the manufacture of synthetic camphor.
Pellets or Large Crystals; Other Solid
Colorless solid; Insoluble in water; [Hawley] White solid; Insoluble in water; [MSDSonline]
COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Colourless crystalline solid; mild, oil-camphoraceous aroma

Color/Form

Colorless crystals

XLogP3

3.3

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

310 °F at 760 mmHg (USCG, 1999)
161 °C /camphene, (+); 158 °C /camphene, (-)/
156-160 °C

Flash Point

92 °F (USCG, 1999)
The Guide in the Emergency Response Guidebook is for "Flammable solid, organic, n.o.s." 26 °C
42 °C (open cup); 33 °C (closed cup)
108 °F Open cup; 92 °F closed cup
26 °C c.c.

Heavy Atom Count

10

Taste

Camphoraceous taste
Terpene, camphoraceous taste...cooling, minty, with citrus and green spicy nuances

Vapor Density

Relative vapor density (air = 1): 4.7

Density

0.87 at 59 °F (USCG, 1999) - Less dense than water; will float
0.839 g/mL at 20 °C
0.87 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

log Kow = 4.22
4.1 (calculated)

Odor

Camphoraceous, cooling, piney wood with trephy nuances...citrus and green minty and green spicy notes
Insipid odor
Camphor-like

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

122 °F (USCG, 1999)
52 °C
Melting point: 46 °C /Technical product/
Melting point: 51.5 °C; specific gravity: 0.879 @ 20 °C/4 °C /dl-Form/
46 °C

UNII

G3VG94Z26E

Related CAS

35138-79-5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Camphene is a colorless crystal. It has a piney wood, cooling camphor-like odor and minty camphor-like taste. It is soluble in water. Camphene is emitted from many trees and plants. It is emitted from many foods. It is a component of numerous essential oils such as dill, nutmeg, parsley, pepper, bergamot, citronella and ginger. USE: Camphene is an important commercial chemical that is used as a food additive (e.g baked goods, frozen dairy, gelatins and puddings, nonalcoholic beverages, soft candy). It is used to make moth balls, perfumes, and other chemicals. It can also be used to make plastics more flexible. EXPOSURE: Workers may be exposed to camphene through direct skin contact and breathing in vapors when producing or using camphene. The general public may be exposed to camphene from eating foods containing this compound and through breathing vapors or direct skin contact with perfumes, cosmetics, or moth deterrents containing camphene. If camphene is released to air, it will be broken down by reaction with other chemicals. It is not broken down by light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Camphene is not expected to move through soil. Camphene is expected to move into air from wet soils or water surfaces. Camphene is not expected to be be rapidly broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Neither skin irritation nor allergic skin reactions occurred in humans following skin exposure to moderate levels of camphene. Eye and skin irritation were observed in laboratory animals exposed to high doses of camphene. Decreased weight gain, changes in the liver, decreased movement, and drooling were observed in laboratory animals orally exposed to high-to-very high doses of camphene. A slight increase in pregnancy loss was observed in laboratory animals given very high oral doses of camphene. No birth defects were observed. The potential for camphene to cause cancer in laboratory animals has not been examined. The potential for camphene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)[FOR MORE INFORMATION: (1) National Library of Medicine Hazardous Substances Data Bank. Available from, as of Jun 4, 2015: http://toxnet.nlm.nih.gov/newtoxnet/hsdb.htm (2) IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Man. Available from, as of Jun 4, 2015: http://monographs.iarc.fr/ENG/Classification/index.php (3) National Library of Medicine Household Products Database. Available from, as of Jun 4, 2015: http://hpd.nlm.nih.gov/ (4) National Toxicology Program. Thirteenth Report on Carcinogens. Available from, as of Jun 4, 2015: http://ntp.niehs.nih.gov/pubhealth/roc/index.html (5) US EPA; High Production Volume Information System (HPVIS). Bicyclo

Vapor Pressure

2.5 [mmHg]
2.5 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.4

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

79-92-5
5794-03-6
5794-04-7
565-00-4

Absorption Distribution and Excretion

In one study, 3.6% was eliminated unchanged in expired air within 3 hr following dermal application or iv injection of 0.6 ug/kg body weight (0.05 mL camphene in 2.5 mL 1,2-propanediol) into a young pig. The major portion appeared within 5 minutes and 90% within 30 minutes.
/Camphene/ absorbed through the skin was also partially excreted in expired air, appearing within 20 minutes of the start of a 30-minute full bath containing 150 mL pine bath oil ...in 450 L water, and was still detectable 1 day after the bath, although inhalation of volatiles from the bath was prevented. A maximal level was reached after 75 min, with 60% exhaled within first 2 hr and a total of 0.67 uL exhaled during the first 5 hr. This study suggested a major route of elimination of unchanged compound in bile with excretion through intestinal tract, followed by glucuronide formation and excretion via kidney.
Camphene is readily absorbed following inhalation, ingestion, or topical application.

Metabolism Metabolites

Unlike most terpenes, camphene forms a glycol in rabbit. The compound excreted is camphene glycol monoglucuronide, which was isolated as a levorotatory potassium salt. On hydrolysis with acid, the compound breaks up to glucuronic acid and camphene glycol, which itself undergoes further change to camphenilaldehyde.
Camphene is converted by Aspergillus niger into 2-nonene-2,3-dicarboxylic acid anhydride, with formation of diacetone alcohol as an artifact.

Wikipedia

Camphene
Tungsten_hexachloride

Biological Half Life

9.12 Days

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

(+)-alpha-Pinene is converted into (+)-bornyl chloride by the action of dry hydrogen chloride in a Wagner-Meerwein rearrangement. Base-catalyzed dehydrohalogenation of the (+)-bornyl chloride gives racemic camphene.
Isomerization of alpha-pinene in the presence of solid acidic mineral catalysts
From pinene by catalytic isomerization or from bornyl chloride by heating with alkali in the presence of abietenesulfonic acid.
By heating pinene hydrochloride with alkalis, aniline, or alkali salts such as sodium acetate.

General Manufacturing Information

Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: ACTIVE
FEMA NUMBER 2229
In public use since the 1930's. Use in fragrances in the USA amounts to about 6000 lb/yr. Concentration in final product (%): soap: usual 0.01, max 0.1; detergent: usual 0.001, max 0.01; creams, lotions: usual 0.005, max 0.05; perfume: usual 0.08, max 0.4.
The council of Europe (1974) included camphene at a level of 0.5 ppm in the list of artificial flavoring substances that may be added temporarily to foodstuffs without hazard to the public health.

Analytic Laboratory Methods

Camphene was determined in ambient air by gas chromatographic method.
Camphene was analyzed by gas chromatography-mass spectrometry.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
Storage temperature: ambient; venting: open.

Interactions

... A combination of camphene and geraniol (CG; 1:1), when pre-administered in rats (10 mg/kg BW), accorded protection against nimesulide hepatotoxicity in vivo, as evident from normalized serum biomarkers and histopathology. mRNA expression and activity of key antioxidant and redox enzymes along with oxidative stress were also normalized due to CG pre-treatment. Downstream effects like decreased mitochondrial swelling, inhibition in release of apoptotic proteins, prevention of mitochondrial depolarization along with reduction in oxidized NAD(P)H and increased mitochondrial electron flow further supported protective action of selected terpenes against nimesulide toxicity. Therefore CG, a combination of natural terpenes prevented nimesulide induced cellular damage and ensuing hepatotoxicity.
Exploration of antioxidants of plant origin and scientific validation of their efficacies has unraveled bioactives from natural sources. In this study, two terpenoids camphene and geraniol were assessed for their cytoprotective and antioxidant potential using t-BHP stressed rat alveolar macrophages. Effect of these test substances along with a known plant derived antioxidant quercetin was seen on cell viability, some oxidative stress markers as well as on mitochondrial membrane potential. Both the test substances geraniol and camphene increased the cell viability significantly as indicated by MTT assay and LDH release assay, during pre-treatment of test compound. Camphene and geraniol showed 29% (P<0.05) and 45% (P<0.05) increase in SOD activity, 28% and 120% (P<0.001) increase in GSH content and restored the mitochondrial membrane potential during pre-treatment as compared to stressed cells. Camphene and geraniol were found to significantly decrease lipid peroxidation, inhibit NO release (83.84% and 64.61%) and ROS generation in the pre-treated cells as compared to stressed cells. The test compounds also showed significant protection against ROS during post-treatment of the test compounds. ...
An ointment containing camphene, menthol, and essential oils was found to have broncholytic effects in animals.
Development of atheromatosis of the aorta in rabbits fed 1 g cholesterol/day for 3 months was considerably inhibited by simultaneous administration of a mixture of terpenes including camphene, injected sc in a dose of 1 mL every other day for 6 weeks and then given orally in doses of 2 mL/day.

Stability Shelf Life

Stable under recommended storage conditions.
Volatilizes on exposure to air. /dl-Form/

Dates

Last modified: 08-15-2023

Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses

Anastasiya S Sokolova, Valentina P Putilova, Olga I Yarovaya, Anastasiya V Zybkina, Ekaterina D Mordvinova, Anna V Zaykovskaya, Dmitriy N Shcherbakov, Iana R Orshanskaya, Ekaterina O Sinegubova, Iana L Esaulkova, Sophia S Borisevich, Nikolay I Bormotov, Larisa N Shishkina, Vladimir V Zarubaev, Oleg V Pyankov, Rinat A Maksyutov, Nariman F Salakhutdinov
PMID: 33924393   DOI: 10.3390/molecules26082235

Abstract

To date, the 'one bug-one drug' approach to antiviral drug development cannot effectively respond to the constant threat posed by an increasing diversity of viruses causing outbreaks of viral infections that turn out to be pathogenic for humans. Evidently, there is an urgent need for new strategies to develop efficient antiviral agents with broad-spectrum activities. In this paper, we identified camphene derivatives that showed broad antiviral activities in vitro against a panel of enveloped pathogenic viruses, including influenza virus A/PR/8/34 (H1N1), Ebola virus (EBOV), and the Hantaan virus. The lead-compound
, with pyrrolidine cycle in its structure, displayed antiviral activity against influenza virus (IC
= 45.3 µM), Ebola pseudotype viruses (IC
= 0.12 µM), and authentic EBOV (IC
= 18.3 µM), as well as against pseudoviruses with Hantaan virus Gn-Gc glycoprotein (IC
= 9.1 µM). The results of antiviral activity studies using pseudotype viruses and molecular modeling suggest that surface proteins of the viruses required for the fusion process between viral and cellular membranes are the likely target of compound
. The key structural fragments responsible for efficient binding are the bicyclic natural framework and the nitrogen atom. These data encourage us to conduct further investigations using bicyclic monoterpenoids as a scaffold for the rational design of membrane-fusion targeting inhibitors.


Efficacy of bornyl acetate and camphene from Valeriana officinalis essential oil against two storage insects

Yi-Xi Feng, Yang Wang, Zhen-Yang Chen, Shan-Shan Guo, Chun-Xue You, Shu-Shan Du
PMID: 30972667   DOI: 10.1007/s11356-019-05035-y

Abstract

The essential oil was extracted from the roots of Valeriana officinalis L. by hydrodistillation. The qualitative and quantitative analysis of its chemical constituents was conducted on GC-MS and GC-FID in this study. Seventeen compounds were detected and the major constituents included bornyl acetate (48.2%) and camphene (13.8%). The toxic and repellent effects of the essential oil and its two major constituents were evaluated on Liposcelis bostrychophila and Tribolium castaneum. The results of bioassays indicated that the essential oil showed the promising fumigant and contact toxicity against L. bostrychophila (LC
= 2.8 mg/L air and LD
= 50.9 μg/cm
, respectively) and the notable contact effect on T. castaneum (LD
= 10.0 μg/adult). Meanwhile, the essential oil showed comparable repellent effect on T. castaneum at all testing concentrations. Bornyl acetate and camphene also exhibited strong fumigant and contact toxicity against both species of pests (LC
= 1.1, 10.1 mg/L air and LD
= 32.9, 701.3 μg/cm
for L. bostrychophila; > 126.3, 4.1 mg/L air, and 66.0, 21.6 μg/adult for T. castaneum). Bornyl acetate and camphene showed moderate repellent effect on T. castaneum and conversely showed attractant effect on L. bostrychophila. This work highlights the insecticidal potential of V. officinalis, which has been noted as a traditional medicinal plant.


Contact toxicity and repellent efficacy of Valerianaceae spp. to three stored-product insects and synergistic interactions between two major compounds camphene and bornyl acetate

Yi-Xi Feng, Yang Wang, Zhu-Feng Geng, Di Zhang, Borjigidai Almaz, Shu-Shan Du
PMID: 31877546   DOI: 10.1016/j.ecoenv.2019.110106

Abstract

In this work, the essential oil (EO) and supercritical CO
fluid extract (SF extract) of four Valerianaceae plants (Valeriana officinalis L., Valeriana officinalis L. var. latifolia Miq., Valeriana jatamansi Jones and Nardostachys chinensis Bat.) were chemically characterized. GC-MS analysis identified 74 compounds, representing 35.2%-82.4% of the total EOs and SF extracts. The EO was dominated by low-molecular-weight components while the SF extract was rich in fatty acids. Bornyl acetate and camphene were the characteristic compounds in EO and SF extracts. The efficacy of six extracts against three stored-product insects was investigated. In contact assays, V. officinalis exhibited strongest toxicity to red flour beetle (LD
= 10.0 μg/adult), and V. jatamansi EO was the most active one against the cigarette beetle (LD
= 17.6 μg/adult), while V. officinalis var. latifolia EO showed outstanding efficacy against the booklouse (LD
= 40.2 μg/cm
). Binary mixtures of two major compounds (camphene and bornyl acetate) were assessed for the contact toxicity to the red flour beetle. Additive effect existed in the natural proportion of V. officinalis, and synergism was observed in that of V. officinalis var. latifolia. This work confirmed the insecticidal efficacy of the species of the Valerianaceae family, and it would offer some information for the development of botanical insecticide.


Chemical composition and biological potential of

Assia Zeghib, Claude-Alain Calliste, Alain Simon, Rim Charfeddine, Mahjoub Aouni, Jean-Luc Duroux, Ahmed Kabouche, Zahia Kabouche
PMID: 30990332   DOI: 10.1080/14786419.2019.1602830

Abstract

The fresh aerial parts of
Boiss. & Reut. (syn.
Willd.) were hydrodistilled in a Clevenger type apparatus and analyzed by GC and GC-MS. 44 Components were identified representing 97.3%, with 1,8-cineole (34.62%), camphor (18.55%), α-pinene (9.46%) and camphene (5.38%) as the main components.
essential oil was not cytotoxic (CC
= 97.65 µg/mL) towards Vero non-tumoural cells, exhibiting good antibacterial and antiproliferative (30.8 ± 3.1% inhibition) potentials against four tested pathogenic bacteria and Human colorectal cell line HT-29, respectively. The essential oil did not show a DPPH radical scavenging activity, by Electron Spin Resonance spectroscopy (ESR), and it lacks antiviral effect towards coxsackievirus B3.


Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation

Lijuan Yang, Haochuang Liu, Dasha Xia, Shifa Wang
PMID: 32155763   DOI: 10.3390/molecules25051192

Abstract

The thiosemicarbazone derivatives have a wide range of biological activities, such as antioxidant activity. In this study, the antiradical activities of six camphene-based thiosemicarbazones (
) were investigated by 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxyl radical scavenging capacity (PSC) assays, respectively, and the results reveal that
exhibited good abilities for scavenging free radicals in a dose-dependent way. Compound
exhibited the best effect of scavenging DPPH radical, with the lowest EC
(0.208 ± 0.004 mol/mol DPPH) as well as the highest bimolecular rate constant K
(4218 M
s
), which is 1.18-fold higher than that of Trolox. Meanwhile,
also obtained the lowest EC
(1.27 µmol of Trolox equiv/µmol) of scavenging peroxyl radical. Furthermore, the density functional theory (DFT) calculation was carried out to further explain the experimental results by calculating several molecular descriptors associated with radical scavenging activity. These theoretical data suggested that the electron-donating effect of the diethylamino group in
leads to the enhancement of the scavenging activities and the studied compounds may prefer to undergo the hydrogen atom transfer process.


Activity of (-)-Camphene Derivatives Against Mycobacterium tuberculosis in Acidic pH

Hayalla Corrêa de Carvalho, Andressa Lorena Ieque, Tamires Leite Valverde, Vanessa Pietrowski Baldin, Jean Eduardo Meneguello, Paula Aline Zanetti Campanerut-Sá, Fábio Vandresen, Luciana Dias Ghiraldi Lopes, Mariana Regina Passos Souza, Nathally Claudiane de Souza Santos, Vera Lucia Dias Siqueira, Katiany Rizzieri Caleffi-Ferracioli, Regiane Bertin Lima Scodro, Rosilene Fressatti Cardoso
PMID: 31702530   DOI: 10.2174/1573406415666191106124016

Abstract

For more than 60 years, the lack of new anti-tuberculosis drugs and the increase of resistant Mycobacterium tuberculosis lineages exhibit a therapeutic challenge, demanding new options for the treatment of resistant tuberculosis.
Herein, we determined the (i) activities of (-)-camphene and its derivatives and (ii) combinatory effect with pyrazinamide (PZA) against Mycobacterium tuberculosis in acidic pH and (iii) cytotoxicity on VERO cells.
The activity of (-)-camphene and its 15 derivatives was determined in M. tuberculosis H37Rv in culture medium at pH 6.0 by Resazurin Microtiter Assay Plate (REMA). The activity and combinatory study of three (-)-camphene derivatives with PZA was carried out on seven multidrugresistant (MDR) clinical isolates by REMA and Checkerboard, respectively. The assay of 3-(4,5- dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT) bromide in VERO cells was used to determine the derivatives' cytotoxicity.
Four (-)-camphene derivatives, (4), (5a) (5d) and (5h), showed a reduction in the MIC value at pH 6.0 compared to the MIC detected at pH 6.8 in M. tuberculosis H
Rv and multidrug resistant clinical isolates. Three (-)-camphene derivatives, (4), (5d) and (5h), showed synergistic effect (FICI ≤ 0.5) combined with PZA and were more selective for M. tuberculosis than VERO cell (selective index from 7.7 to 84.2).
Three (-)-camphene derivatives have shown to be promising anti-TB molecule scaffolds due to their low MIC values in acidic pH against MDR M. tuberculosis clinical isolates, synergism with PZA and low cytotoxicity.


Camphene Attenuates Skeletal Muscle Atrophy by Regulating Oxidative Stress and Lipid Metabolism in Rats

Suji Baek, Jisu Kim, Byung Seok Moon, Sun Mi Park, Da Eun Jung, Seo Young Kang, Sang Ju Lee, Seung Jun Oh, Seung Hae Kwon, Myung Hee Nam, Hye Ok Kim, Hai Jeon Yoon, Bom Sahn Kim, Kang Pa Lee
PMID: 33287349   DOI: 10.3390/nu12123731

Abstract

Sarcopenia- or cachexia-related muscle atrophy is due to imbalanced energy metabolism and oxidative stress-induced muscle dysfunction. Monoterpenes play biological and pharmacological reactive oxygen species (ROS) scavenging roles. Hence, we explored the effects of camphene, a bicyclic monoterpene, on skeletal muscle atrophy in vitro and in vivo. We treated L6 myoblast cells with camphene and then examined the ROS-related oxidative stress using Mito Tracker
Red FM and anti-8-oxoguanine antibody staining. To investigate lipid metabolism, we performed real-time polymerase chain reactions, holotomographic microscopy, and respiratory gas analysis. Rat muscle atrophy in in vivo models was observed using
F-fluoro-2-deoxy-D-glucose positron emission tomography/computed tomography and immunocytochemistry. Camphene reversed the aberrant cell size and muscle morphology of L6 myoblasts under starvation and in in vivo models. Camphene also attenuated E3 ubiquitin ligase muscle RING-finger protein-1, mitochondrial fission, and 8-oxoguanine nuclear expression in starved myotubes and hydrogen peroxide (H
O
)-treated cells. Moreover, camphene significantly regulated lipid metabolism in H
O
-treated cells and in vivo models. These findings suggest that camphene may potentially affect skeletal muscle atrophy by regulating oxidative stress and lipid metabolism.


Terpenoids, Cannabimimetic Ligands, beyond the

Elaine C D Gonçalves, Gabriela M Baldasso, Maíra A Bicca, Rodrigo S Paes, Raffaele Capasso, Rafael C Dutra
PMID: 32235333   DOI: 10.3390/molecules25071567

Abstract

Medicinal use of
L. has an extensive history and it was essential in the discovery of phytocannabinoids, including the
major psychoactive compound-Δ9-tetrahydrocannabinol (Δ9-THC)-as well as the G-protein-coupled cannabinoid receptors (CBR), named cannabinoid receptor type-1 (CB1R) and cannabinoid receptor type-2 (CB2R), both part of the now known endocannabinoid system (ECS). Cannabinoids is a vast term that defines several compounds that have been characterized in three categories: (i) endogenous, (ii) synthetic, and (iii) phytocannabinoids, and are able to modulate the CBR and ECS. Particularly, phytocannabinoids are natural terpenoids or phenolic compounds derived from
. However, these terpenoids and phenolic compounds can also be derived from other plants (non-cannabinoids) and still induce cannabinoid-like properties. Cannabimimetic ligands, beyond the
plant, can act as CBR agonists or antagonists, or ECS enzyme inhibitors, besides being able of playing a role in immune-mediated inflammatory and infectious diseases, neuroinflammatory, neurological, and neurodegenerative diseases, as well as in cancer, and autoimmunity by itself. In this review, we summarize and critically highlight past, present, and future progress on the understanding of the role of cannabinoid-like molecules, mainly terpenes, as prospective therapeutics for different pathological conditions.


Explore Compound Types